2'-Bromo-6'-(methoxymethoxy)acetophenone
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Overview
Description
2’-Bromo-6’-(methoxymethoxy)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a bromine atom at the 2’ position and a methoxymethoxy group at the 6’ position on the acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-(methoxymethoxy)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination of acetophenones using sodium bromide (NaBr) and chloroform (CHCl₃) in a biphasic electrolysis setup with sulfuric acid (H₂SO₄) as a supporting electrolyte . This method is advantageous due to its high selectivity and excellent yield.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-6’-(methoxymethoxy)acetophenone may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-(methoxymethoxy)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are often used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
2’-Bromo-6’-(methoxymethoxy)acetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-(methoxymethoxy)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxymethoxy group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.
6-Methoxymethoxyacetophenone: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
Uniqueness
2’-Bromo-6’-(methoxymethoxy)acetophenone is unique due to the presence of both the bromine atom and the methoxymethoxy group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-[2-bromo-6-(methoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11BrO3/c1-7(12)10-8(11)4-3-5-9(10)14-6-13-2/h3-5H,6H2,1-2H3 |
InChI Key |
GSFYKODAYJJATG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)OCOC |
Origin of Product |
United States |
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